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Compound of Interest

Compound Name: 2,2-Diphenylpropionitrile

Cat. No.: B1294319 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Alpha-methyl-alpha-phenylbenzeneacetonitrile, systematically known as 2,2-

diphenylpropanenitrile, is a nitrile compound of significant interest in organic synthesis. Its

molecular structure, featuring a quaternary carbon substituted with two phenyl rings, a methyl

group, and a nitrile moiety, makes it a valuable intermediate in the synthesis of more complex

molecules. This guide provides a comprehensive overview of its chemical and physical

properties, detailed experimental protocols for its synthesis, and a summary of its spectral

characteristics.

Chemical and Physical Properties
2,2-Diphenylpropanenitrile is a colorless to pale yellow liquid or solid, depending on its purity

and the ambient temperature.[1] The presence of two phenyl groups contributes to its

aromaticity and stability.[1] The nitrile group (-C≡N) is a key functional group that imparts

polarity and allows for a variety of chemical transformations, such as hydrolysis to carboxylic

acids or reduction to amines.

Physicochemical Data
The key physicochemical properties of 2,2-diphenylpropanenitrile are summarized in the table

below for easy reference and comparison.
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Property Value Reference

Molecular Formula C₁₅H₁₃N [1]

Molecular Weight 207.27 g/mol [1]

CAS Number 5558-67-8 [1]

Appearance
Colorless to pale yellow

liquid/solid
[1]

Boiling Point 145 °C at 2 mmHg

Density 1.109 g/mL

Refractive Index 1.5720

Spectral Data
The following tables summarize the key spectral data for 2,2-diphenylpropanenitrile, providing

valuable information for its identification and characterization.

Table 2.2.1: ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.50 - 7.20 m 10H
Aromatic protons

(C₆H₅)

2.05 s 3H Methyl protons (-CH₃)

Table 2.2.2: ¹³C NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diphenylpropiononitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diphenylpropiononitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diphenylpropiononitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diphenylpropiononitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

141.5 Quaternary aromatic carbon

129.0 Aromatic CH

128.0 Aromatic CH

126.5 Aromatic CH

123.0 Nitrile carbon (-CN)

48.0 Quaternary aliphatic carbon

28.0 Methyl carbon (-CH₃)

Table 2.2.3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Assignment

3060 - 3030 Aromatic C-H stretch

2980 - 2940 Aliphatic C-H stretch

2235 Nitrile (-C≡N) stretch

1600, 1495, 1445 Aromatic C=C stretch

Table 2.2.4: Mass Spectrometry Data

m/z Interpretation

207 [M]⁺ (Molecular ion)

192 [M - CH₃]⁺

165 [M - C₂H₄N]⁺

Experimental Protocols
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The most common and efficient method for the synthesis of 2,2-diphenylpropanenitrile is the

alkylation of diphenylacetonitrile. A detailed experimental protocol for this synthesis is provided

below.

Synthesis of 2,2-Diphenylpropanenitrile via Alkylation of
Diphenylacetonitrile
This procedure involves the deprotonation of diphenylacetonitrile to form a carbanion, which

then undergoes nucleophilic attack on a methylating agent. Phase-transfer catalysis is often

employed to facilitate the reaction between the aqueous base and the organic substrate.

Reagents and Materials:

Diphenylacetonitrile

Methyl iodide (CH₃I)

Sodium hydroxide (NaOH)

Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

Toluene or another suitable organic solvent

Water

Dichloromethane or diethyl ether for extraction

Anhydrous magnesium sulfate or sodium sulfate for drying

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve diphenylacetonitrile in toluene.

Addition of Reagents: To the stirred solution, add an aqueous solution of sodium hydroxide

and a catalytic amount of tetrabutylammonium bromide.

Alkylation: Add methyl iodide to the reaction mixture.

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several

hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the

mixture to a separatory funnel and add water.

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether. Combine the

organic layers.

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous

magnesium sulfate or sodium sulfate.

Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary

evaporator. The crude product can be purified by vacuum distillation or recrystallization.

Safety Precautions:

Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.

Sodium hydroxide is corrosive; wear appropriate personal protective equipment (PPE),

including gloves and safety glasses.

Organic solvents are flammable; avoid open flames.

Mandatory Visualizations
Synthesis Workflow
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The following diagram illustrates the general workflow for the synthesis of 2,2-

diphenylpropanenitrile.

Reactants:
- Diphenylacetonitrile

- Methyl Iodide
- Sodium Hydroxide

- Phase-Transfer Catalyst

Alkylation Reaction
(Toluene, Reflux)

Aqueous Workup
& Extraction

Purification
(Distillation/Recrystallization)

Final Product:
2,2-Diphenylpropanenitrile

Click to download full resolution via product page

A simplified workflow for the synthesis of 2,2-diphenylpropanenitrile.

Mechanism of Action and Biological Activity
As a chemical intermediate, 2,2-diphenylpropanenitrile is not typically investigated for its direct

biological activity or mechanism of action in signaling pathways. Its primary role is as a building

block in the synthesis of other compounds which may have pharmacological properties.

The toxicity of nitriles, in general, is often associated with the in vivo metabolic release of

cyanide.[2] However, the toxicological profile of 2,2-diphenylpropanenitrile has not been

extensively studied. General handling precautions for nitrile compounds should be observed,

including avoiding inhalation, ingestion, and skin contact.

Conclusion
This technical guide has provided a detailed overview of the key characteristics of alpha-

methyl-alpha-phenylbenzeneacetonitrile (2,2-diphenylpropanenitrile). The presented data on its

physicochemical properties and spectral characteristics serve as a valuable resource for its

identification and quality control. The detailed experimental protocol for its synthesis offers a

practical guide for laboratory preparation. While direct biological activity data is scarce, its

importance as a synthetic intermediate underscores its relevance in the fields of chemical

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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